Structural Dynamics and Electronic Characterization of Perfluoro-N-methylmorpholine
Structural Dynamics and Electronic Characterization of Perfluoro-N-methylmorpholine
Topic: Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, and Drug Development Professionals[1]
[1]
Executive Summary
Perfluoro-N-methylmorpholine (PNMM), CAS 382-28-5, represents a critical class of cyclic perfluorinated amines.[1] Distinguished by its high thermal stability, biological inertness, and exceptional gas solubility, PNMM serves as a model compound for understanding the "perfluoro effect" in heterocyclic systems.[1] This guide dissects the molecular architecture, electronic bonding phenomena, and synthesis protocols of PNMM, providing a roadmap for its utilization in biomedical oxygen transport and high-voltage dielectric applications.[1]
Molecular Architecture and Bonding
Structural Geometry
Unlike its hydrocarbon progenitor (N-methylmorpholine), PNMM (
-
Ring Conformation: The morpholine ring predominantly adopts a chair conformation .[1] This minimizes torsional strain between adjacent difluoromethylene (
) groups.[1] -
Nitrogen Center Geometry: In hydrocarbon amines, the nitrogen lone pair creates a pyramidal geometry.[1] However, in PNMM, the strong electron-withdrawing nature of the perfluoroalkyl groups (
and ring s) pulls electron density away from the nitrogen.[1] While not perfectly planar, the nitrogen pyramid is significantly flattened, and the inversion barrier is lower than in the hydrogenated analog.[1] -
The
Orientation: The trifluoromethyl group attached to the nitrogen prefers the equatorial position to avoid severe 1,3-diaxial steric clashes with the axial fluorines on the ring.
Electronic Bonding & The Perfluoro Effect
The stability of PNMM is governed by the high electronegativity of fluorine (3.98 Pauling).[1]
-
C-F Bond Strength: The C-F bond is the strongest single bond in organic chemistry (~485 kJ/mol).[1] The high ionicity results in a low-lying
orbital and a high-energy orbital, rendering the molecule resistant to homolytic cleavage.[1] -
Hyperconjugation (
): The lone pairs on the oxygen atom donate electron density into the antibonding orbitals of the adjacent C-F bonds.[1] This anomeric effect shortens the C-O bonds and strengthens the adjacent C-F bonds, further stabilizing the ring.[1] -
Reduced Basicity: The nitrogen lone pair is effectively "unavailable" for protonation due to the inductive withdrawal by three perfluoroalkyl groups. Consequently, PNMM is non-basic and does not form salts with acids, a critical feature for its use in biological media.[1]
Quantitative Structural Data
Table 1: Estimated Bond Metrics based on Perfluoroamine/Ether Standards
| Parameter | Value (Approx.) | Mechanistic Driver |
| C-F Bond Length | 1.33 – 1.35 Å | High ionic character; electrostatic attraction.[1] |
| C-N Bond Length | 1.45 – 1.47 Å | Slightly shorter than C-H analogs due to electronegativity.[1] |
| C-O Bond Length | 1.39 – 1.41 Å | Anomeric stabilization.[1] |
| Dipole Moment | ~0.5 – 1.0 D | Vector cancellation of symmetric C-F dipoles.[1] |
| Boiling Point | 50 – 52°C | Weak London Dispersion Forces (high ionization potential).[1] |
Synthesis: Electrochemical Fluorination (Simons Process)[1][2][3]
The industrial standard for producing PNMM is Electrochemical Fluorination (ECF) , specifically the Simons process.[1][2] Direct fluorination with
The Simons Process Mechanism
ECF occurs in anhydrous Hydrogen Fluoride (aHF) at a nickel anode.[1] The mechanism is not a standard electrode oxidation but rather a complex radical-cation process on the nickel fluoride surface (
Reaction Stoichiometry:
Synthesis Workflow Visualization
Caption: Figure 1. The Simons Electrochemical Fluorination workflow for PNMM production, highlighting the critical phase separation step.
Experimental Protocol: ECF of N-Methylmorpholine
Note: This protocol involves HF, a highly toxic and corrosive substance.[1] All work must be performed in a specialized HF-rated fume hood with full PPE.
-
Electrolyte Preparation: Dissolve N-methylmorpholine (10 wt%) in anhydrous HF in a nickel or steel electrochemical cell.
-
Electrolysis:
-
Voltage: Maintain cell voltage between 5.0 – 6.0 V. (Exceeding 7V causes HF breakdown and fluorine gas evolution).
-
Temperature: Maintain 0°C to 10°C to minimize cleavage of the C-N and C-O bonds.
-
Current Density: ~20 mA/cm².[1]
-
-
Extraction: The perfluorinated product is denser than the HF/electrolyte mix.[1] It settles at the bottom of the cell. Drain the heavy fluorocarbon phase periodically.[1]
-
Neutralization: Wash the crude fluorocarbon with 20% KOH solution to neutralize dissolved HF.[1]
-
Purification: Perform fractional distillation. PNMM boils at ~50°C.[1][3]
-
Impurity Alert: Watch for perfluoromorpholine (loss of methyl) or ring-opened perfluoro-ethers.[1]
-
Characterization: NMR Spectroscopy
NMR is the definitive method for validating PNMM structure due to the 100% natural abundance and high sensitivity of the fluorine nucleus.[1]Expected Chemical Shifts
The spectrum will show distinct regions based on the electron density surrounding the fluorine atoms.[4]
(Reference standard:
Table 2:
| Moiety | Position | Approx. Shift ( | Multiplicity |
| Trifluoromethyl on N | -50 to -55 | Triplet (coupling to adjacent | |
| Ring F adjacent to Oxygen | -80 to -85 | Complex Multiplet (AB system) | |
| Ring F adjacent to Nitrogen | -90 to -100 | Complex Multiplet |
Causal Logic in NMR Interpretation
-
Deshielding by Oxygen: Fluorines adjacent to oxygen (
) appear downfield (less negative) compared to those adjacent to nitrogen ( ) because oxygen is more electronegative than nitrogen, pulling more electron density away from the fluorine nuclei.[1] -
AB Patterns: The ring fluorines are chemically non-equivalent (axial vs. equatorial) due to the rigid chair conformation.[1] This results in complex AB coupling patterns rather than simple singlets or triplets.[1]
Application Mechanism: Oxygen Transport
PNMM is investigated as a component in "artificial blood" or respiratory fluids due to its high gas solubility.[1]
The "Hole" Theory Mechanism
Unlike hemoglobin, which binds oxygen chemically, PNMM dissolves oxygen physically.[1]
-
Weak Intermolecular Forces: Perfluorocarbons have extremely weak intermolecular Van der Waals forces (low polarizability).[1]
-
Cavity Formation: This weak cohesion makes it energetically "cheap" to form cavities (holes) within the liquid structure.[1]
-
Gas Occupancy:
molecules occupy these pre-existing cavities.[1] Solubility is linearly dependent on partial pressure (Henry's Law), preventing saturation issues common with hemoglobin.[1]
Biological Inertness Pathway
Caption: Figure 2.[1] The excretion pathway of PNMM.[1] Note the absence of metabolism due to C-F bond inertness; elimination occurs via exhalation.
References
-
PubChem. (n.d.).[1] Perfluoro-N-methylmorpholine (Compound).[1][5][6][7][8][9][10][11] National Library of Medicine.[1] Retrieved from [Link][1]
-
Simons, J. H., et al. (1949).[1][12] The Electrochemical Process for the Production of Fluorocarbons. Journal of the Electrochemical Society. (Foundational text on the Simons Process).
-
Riess, J. G. (2001).[1] Oxygen Carriers ("Blood Substitutes") - Rationale, History, and Current Status. Chemical Reviews. (Context for oxygen solubility mechanisms).
-
3M Company. (n.d.).[1] Fluorinert™ Electronic Liquid PF-5052.[1] (Technical data regarding physical properties of perfluoro-N-methylmorpholine derivatives).
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